1-Bromo-4-(1-bromopropan-2-yl)benzene
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Overview
Description
1-Bromo-4-(1-bromopropan-2-yl)benzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a 1-bromopropan-2-yl group
Preparation Methods
The synthesis of 1-Bromo-4-(1-bromopropan-2-yl)benzene typically involves the bromination of 4-(1-propen-2-yl)benzene. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atoms are introduced to the benzene ring and the propyl group .
Industrial production methods may involve large-scale bromination processes, where the reaction is carried out in continuous flow reactors to ensure efficient and consistent production of the compound .
Chemical Reactions Analysis
1-Bromo-4-(1-bromopropan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-4-(1-bromopropan-2-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated compounds.
Mechanism of Action
The mechanism by which 1-Bromo-4-(1-bromopropan-2-yl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its targets. The pathways involved may include electrophilic aromatic substitution and nucleophilic substitution reactions, depending on the specific context of its use .
Comparison with Similar Compounds
1-Bromo-4-(1-bromopropan-2-yl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(1-propen-2-yl)benzene: This compound has a similar structure but with a double bond in the propyl group, which affects its reactivity and applications.
1-Bromo-4-(2-bromopropan-2-yl)benzene: This isomer has the bromine atoms in different positions, leading to different chemical properties and reactivity.
1-Bromo-4-(trifluoromethyl)benzene: The presence of a trifluoromethyl group instead of a bromopropyl group significantly alters the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C9H10Br2 |
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Molecular Weight |
277.98 g/mol |
IUPAC Name |
1-bromo-4-(1-bromopropan-2-yl)benzene |
InChI |
InChI=1S/C9H10Br2/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
HHRKCJKSKLMHRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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